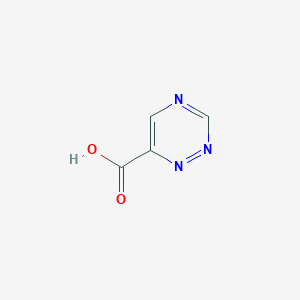

1,2,4-Triazine-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3N3O2 |

|---|---|

Molecular Weight |

125.09 g/mol |

IUPAC Name |

1,2,4-triazine-6-carboxylic acid |

InChI |

InChI=1S/C4H3N3O2/c8-4(9)3-1-5-2-6-7-3/h1-2H,(H,8,9) |

InChI Key |

YWFARCBGCLDLFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=NC=N1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to 1,2,4-Triazine-6-carboxylic Acid in Medicinal Chemistry

Abstract

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth technical analysis of a key derivative, 1,2,4-Triazine-6-carboxylic acid, from the perspective of a drug development professional. We will dissect its core physicochemical properties—acidity (pKa), lipophilicity (LogP/LogD), and solubility—and explain the causal relationships between these parameters and their implications for pharmacokinetics and pharmacodynamics. This document serves as a practical resource for researchers, offering not only foundational data but also field-proven experimental protocols and strategic insights for leveraging this scaffold in modern drug design.

Introduction: The Strategic Value of the 1,2,4-Triazine Scaffold

In the landscape of heterocyclic chemistry, nitrogen-rich scaffolds are indispensable tools for modulating biological activity. The 1,2,4-triazine ring system, an aromatic heterocycle with three nitrogen atoms, is a prime example.[1][2] Its derivatives are associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The value of the 1,2,4-triazine core lies in its electronic properties; the nitrogen atoms act as hydrogen bond acceptors and influence the molecule's overall polarity and metabolic stability, making it a versatile building block in drug discovery.[6]

This guide focuses specifically on This compound . The addition of a carboxylic acid group to the triazine core introduces a critical anionic interaction point and dramatically influences the molecule's physicochemical profile. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to effectively engage with biological targets.

Core Physicochemical Properties: A Quantitative Analysis

A molecule's journey from a laboratory flask to a therapeutic agent is dictated by its physical and chemical properties. For this compound, the interplay between the acidic carboxyl group and the weakly basic triazine ring creates a fascinating and complex profile.

Molecular Structure and Foundational Data

A clear understanding begins with the basic structural and physical data, which are summarized below. Note that properties can vary slightly for different substituted forms of the core molecule.

| Property | Data | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₃N₃O₂ | [7] |

| Molecular Weight | 125.09 g/mol | - |

| Appearance | Typically a solid powder | [7] |

This table represents the parent scaffold. Derivatives, such as the commonly used 3-amino-5-oxo-4H-1,2,4-triazine-6-carboxylic acid, will have different molecular formulas and weights.[8]

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for this molecule. It dictates the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and ability to form ionic bonds with protein targets.

This compound has two key ionizable regions:

-

The Carboxylic Acid (-COOH): This group is acidic and will be deprotonated (negatively charged, -COO⁻) at physiological pH (~7.4).

-

The Triazine Ring: The nitrogen atoms in the triazine ring are weakly basic and can be protonated (positively charged) under sufficiently acidic conditions.

The ionization state of the molecule is therefore highly pH-dependent.

Caption: Ionization states of this compound across pH ranges.

Causality in Drug Development:

-

Oral Absorption: The gastrointestinal tract presents a pH gradient (pH 1.5-3.5 in the stomach, 6.0-7.5 in the intestine). A low pKa for the carboxylic acid ensures it is primarily in its ionized, more soluble form in the intestine, which can aid dissolution. However, the neutral form is generally more permeable across the gut wall. Therefore, a pKa that allows for a sufficient population of the neutral species in the intestine is often optimal.

-

Target Binding: If the target protein's active site contains a positively charged residue (e.g., Arginine, Lysine), the anionic carboxylate can form a strong, charge-reinforced hydrogen bond, significantly enhancing binding affinity.

Lipophilicity (LogP and LogD)

Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.

-

LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule.

-

LogD (Distribution Coefficient): Measures the lipophilicity of the molecule at a specific pH, accounting for all ionized and neutral species.[9][10] For an ionizable compound like ours, LogD is the more biologically relevant parameter.

For this compound, the LogD is highly dependent on pH. At pH 7.4, where the carboxylate form dominates, the molecule is significantly more polar and hydrophilic, resulting in a low or negative LogD value.

Expected LogD Profile:

-

Low pH (e.g., pH 2): The carboxylic acid is protonated and neutral. The LogD value will be at its maximum (closest to the LogP of the neutral form).

-

High pH (e.g., pH 7.4): The carboxylic acid is deprotonated and ionized. The molecule's polarity increases dramatically, and the LogD value will be significantly lower (more negative) than the LogP.

Causality in Drug Development: A LogD at pH 7.4 in the range of 1-3 is often considered a "sweet spot" for oral drugs, balancing solubility with the permeability needed to cross cell membranes.[11] Highly lipophilic compounds (high LogD) often suffer from poor solubility and high metabolic turnover, while highly hydrophilic compounds (low LogD) may have poor absorption.[12] The this compound scaffold itself is quite polar; achieving an optimal LogD typically requires the addition of lipophilic substituents at other positions on the ring.

Aqueous Solubility

Solubility is the maximum concentration of a compound that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development, leading to poor absorption and bioavailability.[13]

The solubility of this compound is, unsurprisingly, pH-dependent.

-

At low pH: The neutral carboxylic acid form is less soluble in water.

-

At physiological and higher pH: The ionized carboxylate salt form is significantly more soluble.

This property is advantageous. The compound can be formulated as a salt (e.g., sodium salt) to ensure high solubility in an aqueous formulation for in vitro assays or intravenous administration. For oral delivery, its ability to dissolve in the neutral-to-alkaline environment of the small intestine is critical.[14]

Role and Applications in Medicinal Chemistry

The physicochemical properties of this compound make it a valuable scaffold for several reasons:

-

Anionic Recognition Moiety: The carboxylate group is an excellent hydrogen bond acceptor and can form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine and lysine in a protein's active site.[15]

-

Scaffold for Diversification: The triazine ring has multiple positions (e.g., C3, C5) where substituents can be added to modulate lipophilicity, shape, and target affinity without removing the critical carboxylic acid anchor.[15]

-

Bioisosteric Replacement: The entire scaffold can act as a bioisostere for other acidic heterocyclic systems, offering a different vector space for substituents and potentially novel intellectual property.

-

Metabolic Stability: The nitrogen-rich heterocyclic core can sometimes offer improved metabolic stability compared to more common carbocyclic rings.

Case Example: In the design of inhibitors for enzymes like D-amino acid oxidase (DAAO), scaffolds containing a hydroxylated triazine dione (structurally related to the topic compound) have shown potent activity.[16] The acidic nature of the scaffold is crucial for anchoring the inhibitor within the active site. Similarly, derivatives have been explored as antagonists for G-protein-coupled receptors like the adenosine A2A receptor, where the triazine core makes key hydrogen bonds within the binding pocket.[17]

Field-Proven Experimental Protocols

To ensure robust and reproducible data, standardized protocols are essential. The following sections detail step-by-step methodologies for characterizing the key physicochemical properties of this compound and its analogues.

Caption: A typical workflow for physicochemical profiling in drug discovery.

Protocol: pKa Determination by Potentiometric Titration

This method is considered a gold standard for its precision and provides a direct measure of a compound's pKa values by monitoring pH changes during titration with a strong acid or base.[18][19][20]

Objective: To determine the pKa of the carboxylic acid and any basic pKa of the triazine ring.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas line

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions[19]

-

0.15 M KCl solution (to maintain constant ionic strength)[18]

-

Test compound (e.g., this compound)

Procedure:

-

Preparation: Prepare a 1 mM solution of the test compound in water with 0.15 M KCl.[18][19]

-

Acidification: Place 20 mL of the sample solution in a titration vessel. Acidify the solution to ~pH 2.0 by adding 0.1 M HCl.[19] This ensures all acidic and basic groups are fully protonated.

-

Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ which can interfere with the titration.[18] Maintain a nitrogen blanket over the solution throughout the experiment.

-

Titration: Begin stirring the solution. Titrate with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Endpoint: Continue the titration until the pH reaches ~12.0 to ensure full deprotonation of the carboxylic acid.[19]

-

Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).[18] The first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the equivalence point.

Protocol: LogD Determination by Shake-Flask Method (pH 7.4)

This classic method directly measures the distribution of a compound between n-octanol and an aqueous buffer, providing a reliable LogD value.[9][11][21]

Objective: To determine the distribution coefficient at physiological pH (LogD₇.₄).

Materials:

-

n-Octanol (reagent grade)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer and orbital shaker

-

Centrifuge

-

Analytical instrumentation (HPLC-UV or LC-MS) for quantification[12]

-

Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the layers to separate completely. This pre-saturation is critical for accurate results.

-

Sample Preparation: In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol.[10] Add a small aliquot (e.g., 10 µL) of the 10 mM compound stock solution.

-

Equilibration: Cap the vial tightly and shake vigorously (e.g., on an orbital shaker) for a set period (e.g., 1-4 hours) to allow the compound to reach equilibrium between the two phases.[10][12]

-

Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS layers using a validated HPLC-UV or LC-MS method with a proper calibration curve.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]PBS )[12]

Protocol: Thermodynamic Solubility Assessment

This assay determines the equilibrium solubility of a solid compound, which is more relevant for predicting in vivo dissolution than kinetic solubility.[13][22]

Objective: To determine the maximum equilibrium concentration of the compound in an aqueous buffer.

Materials:

-

Solid test compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Orbital shaker in a temperature-controlled environment (e.g., 25°C)

-

Filtration device (e.g., 0.45 µm syringe filter or filter plate)

-

Analytical instrumentation (HPLC-UV or LC-MS) for quantification[23]

Procedure:

-

Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[24]

-

Sample Collection: After equilibration, allow the vials to sit undisturbed for the solid to settle.

-

Filtration: Carefully remove an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles. This step is critical to avoid overestimating the solubility.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[23]

-

Reporting: The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Conclusion and Strategic Outlook

This compound is more than just a chemical entity; it is a strategic tool for the medicinal chemist. Its defining features—a strong anionic anchor and a tunable heterocyclic core—provide a robust foundation for designing targeted therapeutics. A thorough understanding of its pH-dependent ionization, lipophilicity, and solubility is not optional; it is the very basis of rational drug design. By employing the rigorous experimental protocols outlined in this guide, researchers can generate the high-quality data needed to predict in vivo behavior, optimize lead compounds, and ultimately increase the probability of success in their drug discovery campaigns. The principles discussed herein empower scientists to move beyond mere synthesis and truly engineer molecules with therapeutic potential.

References

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available from: [Link]

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]

-

Chemical Synthesis Database. 1,3,5-triazine-2,4,6-tricarboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Bentham Science. Determination of pKa of Triazolo[5,1-c][1][8][25]triazines in Non-Aqueous Media by Potentiometric Titration. Available from: [Link]

-

ACS Publications. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Available from: [Link]

-

Bentham Science. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Lamar University. Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

National Center for Biotechnology Information. 1,2,4-Triazine. Available from: [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

-

ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]

-

National Center for Biotechnology Information. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Semantic Scholar. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Lejan Team. Experiment 5 Potentiometric Titration (pH meter). Available from: [Link]

-

DeepDyve. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Domainex. Shake Flask LogD. Available from: [Link]

-

ACS Publications. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Available from: [Link]

-

Evotec. Cyprotex LogD Shake Flask Fact Sheet. Available from: [Link]

-

MDPI. Valorization of Orange Peel By-Products in Kefir Cream Cheese: Impact on Physicochemical and Functional Properties. Available from: [Link]

Sources

- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 2. 1,2,4-Triazine | C3H3N3 | CID 67520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as ...: Ingenta Connect [ingentaconnect.com]

- 6. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid | RUO [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. evotec.com [evotec.com]

- 12. Shake Flask LogD | Domainex [domainex.co.uk]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 24. enamine.net [enamine.net]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 1,2,4-Triazine-6-carboxylic acid: Thermodynamic Stability and pKa Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Triazine-6-carboxylic acid serves as a crucial scaffold in medicinal chemistry. Its utility in drug design is profoundly influenced by its fundamental physicochemical properties. This guide provides an in-depth examination of two such critical parameters: thermodynamic stability and the acid dissociation constant (pKa). A comprehensive understanding and precise measurement of these properties are indispensable for predicting a molecule's behavior in physiological environments and ensuring its viability as a drug candidate. This document outlines the theoretical importance of these parameters and provides detailed, field-proven experimental protocols for their determination using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Potentiometric Titration.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is governed by its intrinsic properties. Among the most fundamental of these are thermodynamic stability and pKa. Thermodynamic stability dictates the molecule's shelf-life, formulation possibilities, and degradation pathways.[1] The acid dissociation constant, or pKa, is a measure of a molecule's ionization state at a given pH.[2] This property is paramount as it directly impacts solubility, permeability across biological membranes, protein binding, and overall pharmacokinetic and pharmacodynamic (ADME) profiles.[3][4][5]

This compound, a heterocyclic compound featuring both a weakly basic triazine ring and an acidic carboxylic acid group, presents a compelling case study. Its dual functionality necessitates a precise characterization of its acid-base and stability profiles to harness its full potential in drug development.[6]

Thermodynamic Stability Analysis

Thermodynamic stability provides critical insights into how a compound will behave under various storage and processing conditions.[1] For pharmaceutical development, a thermally stable compound is essential to ensure consistent efficacy and safety over its shelf life. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this evaluation.[7][8]

Theoretical Framework & Experimental Rationale

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] This technique is invaluable for identifying thermal events such as melting, crystallization, and decomposition.[1][10] A sharp, high-temperature melting point followed immediately by decomposition often indicates a stable crystalline solid. The United States Pharmacopeia (USP) chapter <891> provides standardized methods for such thermal analysis.[10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated over time.[11] It is used to determine the temperature at which degradation occurs, quantify the amount of residual solvent or water, and study decomposition kinetics.[8][12] For a pure, stable compound, a TGA thermogram should show a flat baseline until the onset of decomposition, where a sharp drop in mass is observed.

The choice of an inert atmosphere (e.g., nitrogen) is critical. It ensures that the observed thermal events are inherent to the molecule's stability and not a result of oxidative degradation, providing a clearer picture of its intrinsic decomposition pathway.[12]

Data Presentation: Thermal Properties

While specific experimental data for this compound is not widely published, the following table presents illustrative data that would be expected from a comprehensive thermal analysis.

| Parameter | Method | Illustrative Value | Significance |

| Onset of Melting (Tonset) | DSC | 215 °C | Indicates the beginning of the solid-to-liquid phase transition. |

| Melting Point (Tpeak) | DSC | 220 °C | The temperature of maximum heat absorption during melting; a key purity indicator. |

| Onset of Decomposition (Tdec) | TGA | 225 °C | The temperature at which significant mass loss begins, defining the upper limit of thermal stability. |

| Mass Loss at 250 °C | TGA | > 5% | Confirms that the thermal event observed in DSC corresponds to decomposition. |

Experimental Protocol: TGA for Decomposition Analysis

This protocol outlines a self-validating system for determining the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition.

Instrumentation: Calibrated Thermogravimetric Analyzer.

Methodology:

-

Instrument Calibration: Calibrate the TGA balance and temperature sensor according to the manufacturer's specifications using certified reference materials (e.g., indium, tin).

-

Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere Control: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min. This rate is a standard practice that balances resolution and experimental time.[12]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is determined by finding the intersection of the tangent drawn from the point of maximum slope on the mass loss curve with the extrapolated baseline.

Visualization: Thermal Analysis Workflow

Caption: Workflow for TGA-based thermal stability assessment.

Acid Dissociation Constant (pKa) Determination

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[13] For this compound, two pKa values are anticipated: one for the deprotonation of the carboxylic acid (acidic pKa) and another for the protonation of one of the triazine ring nitrogens (basic pKa). These values are critical for predicting the molecule's charge state in different parts of the body, which governs its ADME properties.[2][14]

Theoretical Framework & Experimental Rationale

-

Potentiometric Titration: This is a highly precise and historically standard method for pKa determination.[15] It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample while monitoring the pH with a calibrated electrode.[16] The pKa is found at the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[16] This method is robust but requires a sufficient amount of pure sample.[15]

-

UV-Vis Spectrophotometry: This method is advantageous for compounds with low solubility or when only small amounts of material are available.[15][17] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[18] By measuring the absorbance of the compound in a series of buffers with varying pH, the pKa can be determined from the inflection point of the absorbance vs. pH plot.[19][20]

For a molecule like this compound, which contains both an acidic and a basic functional group, potentiometric titration is particularly well-suited to resolve both pKa values from a single experiment.

Data Presentation: Acidity Constants

The following table provides illustrative pKa values for this compound, grounded in the expected behavior of its functional groups. The carboxylic acid is expected to be a moderately strong acid, while the triazine ring is a weak base.[21][22]

| Parameter | Functional Group | Illustrative pKa Value | Significance |

| pKa1 | Carboxylic Acid (-COOH) | ~3.5 | Governs deprotonation to the carboxylate (-COO-). At physiological pH (~7.4), this group will be fully ionized. |

| pKa2 | Triazine Ring (N) | ~2.0 | Governs protonation of a ring nitrogen. The ring will be predominantly neutral at physiological pH. |

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating system for the accurate determination of pKa values.[23]

Objective: To determine the pKa values of the carboxylic acid and triazine moieties.

Instrumentation: Calibrated automated titrator with a high-precision pH electrode.

Methodology:

-

Electrode Calibration: Calibrate the pH electrode at the experimental temperature (e.g., 25 °C) using at least three certified standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]

-

Sample Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but the results will be for that specific solvent system.[15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

-

Titration (Acidic pKa):

-

Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel.

-

Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Titration (Basic pKa):

-

Take an identical volume of the fresh sample solution.

-

Titrate this solution with a standardized solution of 0.1 M HCl.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added for both titrations.

-

Calculate the first derivative (dpH/dV) of the titration curve to accurately identify the equivalence point(s).

-

The pKa is equal to the pH at the half-equivalence point.[16] For polyprotic systems, specialized software is often used to fit the curve and extract pKa values.

-

Visualization: Ionization Equilibrium

Caption: Predominant ionic species of the molecule across a pH range.

Conclusion: Integrating Stability and pKa for Drug Development

The thermodynamic stability and pKa values of this compound are not independent variables but rather interconnected properties that collectively define its drug-like potential.[5][24] The illustrative thermal data suggests a compound with good solid-state stability, suitable for formulation. The pKa values indicate that at physiological pH, the molecule will exist predominantly as an anion. This has profound implications:

-

Solubility: The ionized carboxylate group will likely confer good aqueous solubility.

-

Permeability: The negative charge may hinder passive diffusion across lipid membranes, a critical consideration for oral bioavailability and CNS penetration.[2]

-

Target Binding: The charge state will influence potential ionic interactions with biological targets.

By precisely determining these fundamental parameters using the robust protocols detailed in this guide, researchers can make informed decisions, anticipate challenges in formulation and ADME, and rationally design next-generation analogs of this compound with optimized properties for therapeutic success.

References

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory.

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024).

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - American Chemical Society. (2020).

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC.

- Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.

- Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo.

- Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review.

- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).

- On the basicity of conjugated nitrogen heterocycles in different media - FULIR.

- The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - ACS Publications - ACS.org. (2025).

- UV-Vis Spectrometry, pKa of a dye.

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC.

- Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC.

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022).

- pKa of a dye: UV-VIS Spectroscopy.

- Reliable and accurate prediction of basic pKa values in nitrogen compounds.

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC.

-

Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[10][17][23]Triazolo[4,3-b][10][17][23][25]tetrazine - MDPI. (2022). Available at:

- Thermogravimetric Analysis.

- Types of Triazine and Their Differences | Chemical Guide - teamchem. (2025).

- The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (2007).

- Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study - BME.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. (2025).

- Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method.

- What is pKa and how is it used in drug development? - Pion Inc. (2023).

- Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study - PubMed. (1998).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies.

- Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives - ResearchGate. (2025).

- What is TGA Analysis? Principles and Applications - ResolveMass Laboratories Inc. (2025).

- TGA Thermogravimetric Analysis: Uncovering the Secret of Material Thermal Stability.

- DFT Simulations of pKa Values of Triazines - Texas Christian University.

- TGA Thermogravimetric Analysis Advantages.

- A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. (2023).

- Predicting the pKa of Small Molecules - Matthias Rupp. (2011).

-

Determination of pKa of Triazolo[5,1-c][10][17][23]triazines in Non-Aqueous Media by Potentiometric Titration. (2024). Available at:

- Prediction of pKa values of small molecules via graph neural networks - reposiTUm.

Sources

- 1. quercus.be [quercus.be]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. drughunter.com [drughunter.com]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. teamchem.co [teamchem.co]

- 7. torontech.com [torontech.com]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. testinglab.com [testinglab.com]

- 11. etamu.edu [etamu.edu]

- 12. resolvemass.ca [resolvemass.ca]

- 13. repositum.tuwien.at [repositum.tuwien.at]

- 14. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hi-tec.tripod.com [hi-tec.tripod.com]

- 20. ishigirl.tripod.com [ishigirl.tripod.com]

- 21. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 22. srs.tcu.edu [srs.tcu.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 25. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

1,2,4-Triazine-6-carboxylic acid solubility data in polar and non-polar solvents

An In-depth Technical Guide to the Solubility of 1,2,4-Triazine-6-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document serves as a comprehensive technical guide on the solubility of this compound. It moves beyond a simple data sheet to provide a foundational understanding of the physicochemical principles governing its solubility, a practical and robust protocol for experimental determination, and the rationale behind the scientific methodology.

Introduction: The Significance of a Heterocyclic Acid Scaffold

1,2,4-triazine derivatives are a class of nitrogen-containing heterocyclic compounds that hold significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The specific molecule, this compound, incorporates both the electron-deficient triazine ring and a polar, acidic carboxylic acid functional group. This unique combination makes it a valuable scaffold for the synthesis of novel therapeutic agents. However, the successful application of any compound in drug discovery, formulation, or material science is fundamentally dependent on its solubility. Poor solubility can hinder absorption, reduce bioavailability, and create significant challenges during synthesis and purification. This guide provides the core knowledge required to understand, measure, and address the solubility of this important molecule.

The Physicochemical Drivers of Solubility

The solubility of this compound is not a random property but a direct consequence of its molecular structure and the resulting intermolecular forces. Understanding these drivers is key to predicting its behavior in different solvent systems.

-

Molecular Polarity and Hydrogen Bonding: The molecule is inherently polar. The three nitrogen atoms in the triazine ring act as hydrogen bond acceptors. The carboxylic acid group is a powerful polar functional group, capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This dual capability allows for strong interactions with polar solvents.

-

Acid-Base Properties (pKa): The presence of the carboxylic acid group means that the compound's solubility in aqueous media is highly pH-dependent. As a carboxylic acid, it is considered a strong organic acid.[3] In solutions with a pH below its pKa, it will exist predominantly in its neutral, protonated form, which is less soluble. In basic solutions (e.g., 5% sodium bicarbonate or sodium hydroxide), it will deprotonate to form the highly soluble carboxylate salt.[4][5]

-

Crystal Lattice Energy: In its solid form, the molecules are arranged in a crystal lattice, held together by strong intermolecular forces, including hydrogen bonds between the carboxylic acid groups and potential π-stacking of the triazine rings. For dissolution to occur, the energy released when the molecules interact with the solvent (solvation energy) must be sufficient to overcome this crystal lattice energy.

The interplay of these factors can be visualized as an energetic balance.

Caption: The energetic balance governing the dissolution process.

Solubility Profile: Expected Behavior in Polar and Non-Polar Solvents

| Solvent Category | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water (neutral pH) | Low to Very Low | Strong water-water hydrogen bonds are entropically difficult to disrupt for a moderately sized organic molecule. |

| Water (basic pH, >8) | High | Formation of the highly soluble carboxylate salt.[5] | |

| Methanol, Ethanol | Moderate | Can act as both H-bond donors and acceptors, effectively solvating the molecule. | |

| Polar Aprotic | DMSO, DMF | High to Very High | Strong H-bond acceptors and high polarity effectively disrupt the crystal lattice and solvate the molecule. |

| Acetonitrile, Acetone | Low to Moderate | Moderate polarity and weaker H-bond accepting capability compared to DMSO/DMF. | |

| Non-Polar | Toluene, Hexane | Insoluble | "Like dissolves like" principle; these solvents cannot form the strong intermolecular interactions (especially H-bonds) needed to solvate the highly polar solute. |

A Self-Validating Protocol for Experimental Solubility Determination

To obtain reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard.[7] The following protocol is designed to be self-validating by ensuring that true equilibrium is achieved.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Pillar of Trustworthiness: This protocol's integrity relies on confirming that a true, saturated equilibrium has been reached, which is achieved by sampling over time and ensuring the calculated solubility value remains constant.

Methodology:

-

Preparation of Slurries:

-

Add an excess of solid this compound to a series of vials containing a precise volume of the test solvent. Causality Note: Using a visible excess of solid is non-negotiable; it is the only way to ensure the solution becomes saturated and reaches equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurries for an extended period. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium for potentially slow-dissolving compounds.

-

-

Sampling and Analysis (Time-Point Validation):

-

At designated time points (e.g., 24h, 48h, and 72h), cease agitation and allow the vials to remain in the bath for at least 2 hours for the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant. Causality Note: This must be done without disturbing the solid residue at the bottom.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is critical to remove any microscopic particulates that would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtrate with the solvent to a concentration suitable for the analytical method (e.g., HPLC-UV).

-

Quantify the concentration against a calibration curve prepared with known standards.

-

Validation Check: The calculated solubility should plateau and be consistent between the 48h and 72h (and any subsequent) time points. If the value continues to rise, equilibrium has not yet been reached.

-

Caption: Self-validating workflow for equilibrium solubility determination.

Conclusion

The solubility of this compound is governed by a predictable yet sensitive interplay of its inherent polarity, acidic nature, and the properties of the solvent system. It exhibits classic amphiphilic behavior, with high solubility in polar aprotic solvents and pH-dependent solubility in aqueous media. For drug development professionals and researchers, moving beyond qualitative estimates to precise, quantitative data is essential. The robust, self-validating experimental protocol provided in this guide serves as a reliable framework for generating the high-quality data needed to advance research, optimize reaction conditions, and develop effective formulations.

References

-

Title: Synthesis And Characterization of Some Novel Derivatives Of 1,2,4-Triazine-Isatin Conjugates for Anti-Inflammatory Action Source: YMER URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

-

Title: Classification of organic compounds By solubility Source: Academia.edu URL: [Link]

-

Title: EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i Source: Course Hero URL: [Link]

-

Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: Physics-Based Solubility Prediction for Organic Molecules Source: PMC - NIH URL: [Link]

-

Title: Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications Source: RSC Publishing URL: [Link]

- Title: Triazine carboxylic acids and esters Source: Google Patents URL

-

Title: Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives Source: Journal of Medicinal and Chemical Sciences URL: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. teamchem.co [teamchem.co]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Triazine Carboxylic Acid Derivatives: A Crystallographic Handbook

Executive Summary

The structural characterization of 1,3,5-triazine carboxylic acid derivatives represents a critical intersection between organic synthesis, supramolecular chemistry, and pharmaceutical design. These compounds are not merely chemical intermediates; they serve as robust tectons in Crystal Engineering due to the predictable, yet competitive, hydrogen-bonding capability of the triazine ring (acceptor/donor) versus the carboxylic acid group (donor/acceptor).

This guide provides a technical roadmap for researchers navigating the crystallographic challenges of these systems. It moves beyond standard protocols to address specific hurdles: proton transfer ambiguity (salt vs. co-crystal) , planar stacking disorders , and synthon competition .

The Chemical Context: Why Triazines Challenge Crystallography

Triazine carboxylic acids (e.g., 1,3,5-triazine-2,4,6-tricarboxylic acid derivatives) exhibit a phenomenon known as supramolecular interference . The triazine ring contains three nitrogen atoms capable of accepting hydrogen bonds, while the carboxylic acid moieties are strong donors.

Key Structural Tensions:

-

Tautomeric Fluidity: The triazine ring can exist in multiple tautomeric forms depending on substitution (amino vs. imino), complicating the assignment of hydrogen atoms during refinement.

-

Synthon Competition: In the crystal lattice, the molecule must "decide" between forming:

-

Acid-Acid Homosynthons: Classic

dimers. -

Acid-Triazine Heterosynthons: Interaction between the acid -OH and triazine -N.

-

-

Solubility Paradox: These derivatives are often highly polar (due to H-bonding) yet poorly soluble in common organic solvents due to high lattice energy, making single-crystal growth difficult.

Advanced Crystal Growth Methodologies

Standard slow evaporation often yields microcrystalline powders for these high-melting derivatives. The following protocols prioritize kinetic control to achieve diffraction-quality single crystals.

Protocol A: Reaction Crystallization Method (RCM)

Best for: Co-crystals and Salts of Triazine Acids.

-

Preparation: Prepare saturated solutions of the triazine derivative (Reactant A) and the co-former (Reactant B) in separate vials using DMSO or DMF .

-

Mixing: Add solution B dropwise to solution A at elevated temperature (60°C).

-

Supersaturation Trigger: Do not evaporate. Instead, introduce a "bridge solvent" (e.g., Methanol or Acetonitrile) via vapor diffusion.

-

Mechanism: As the lower-solubility solvent diffuses in, it lowers the solubility limit slowly, forcing the components to organize into the thermodynamically stable lattice (the co-crystal) rather than precipitating as amorphous solids.

Protocol B: Hydrothermal Synthesis (In-Situ Ligand Formation)

Best for: Metal-Organic Frameworks (MOFs) or Coordination Polymers.

-

Vessel: Teflon-lined stainless steel autoclave (23 mL).

-

Stoichiometry: Mix Metal Salt (e.g.,

) and Triazine Nitrile precursor in water/ethanol (1:1). -

Hydrolysis: Add dilute

. The acid catalyzes the in-situ hydrolysis of the nitrile to the carboxylic acid under heat. -

Cycle: Heat to 120°C for 48-72 hours, then cool at a rate of 5°C/hour.

-

Why: Slow cooling prevents thermal shock and allows defects to anneal out of the lattice.

-

Data Collection & Processing Strategies

Triazine derivatives are often planar, leading to stacking faults and twinning .

| Challenge | Symptom in Data | Mitigation Strategy |

| Weak High-Angle Data | Low Temperature (100 K): Essential to freeze ring librations. Increase exposure time for high-angle shells. | |

| Merohedral Twinning | High | Check for rotational symmetry axes. Use Cell_Now or similar algorithms to index multiple domains. |

| Planar Disorder | Streaking reflections along one axis. | Integrate using a larger "box size" for spots. If severe, model as a diffuse scattering component or accept lower resolution limits. |

Structural Refinement & The Proton Ambiguity

This is the most critical analytical phase. In triazine-acid complexes, determining whether the proton resides on the acid (neutral co-crystal) or has transferred to the triazine nitrogen (salt) is difficult.

Step-by-Step Refinement Workflow

-

Initial Phasing: Use Dual Space Methods (SHELXT) . It is more robust for planar organic structures than traditional Direct Methods.

-

Heavy Atom Refinement: Refine all non-hydrogen atoms anisotropically.

-

Difference Fourier Map Inspection:

-

Generate a difference map (

). -

Look for electron density peaks (

-peaks) between the Carboxyl Oxygen and Triazine Nitrogen.

-

-

Bond Length Validation (The C-O Rule):

-

Neutral (-COOH): distinct C=O (~1.21 Å) and C-O (~1.32 Å).

-

Deprotonated (-COO⁻): Delocalized bonds, both ~1.25 Å.

-

Directive: If bond lengths suggest delocalization but you modeled a neutral acid, your model is chemically wrong.

-

-

Hydrogen Placement:

-

Do not use geometric riding models (AFIX) immediately for the critical H-bond proton.

-

Refine the coordinates of the H-atom freely with a DFIX restraint (e.g., O-H 0.82 Å) to see which acceptor it prefers.

-

Visualization of Logic Flow

Figure 1: Decision tree for assigning protonation states in Triazine-Acid complexes.

Supramolecular Synthon Analysis

Once the structure is solved, the analysis shifts to the packing motifs .

Common Synthons in Triazine Carboxylic Acids

-

The Heterosynthon (Type I):

-

Interaction: Carboxylic Acid (-OH)

Triazine Nitrogen (N). -

Graph Set:

is common if the triazine has an adjacent amine group (2-aminotriazine). -

Significance: This is the primary target for Pharmaceutical Co-crystal design as it disrupts the high-lattice-energy acid dimers, improving solubility.

-

-

The Homosynthon (Type II):

-

Interaction: Carboxylic Acid

Carboxylic Acid. -

Occurrence: Happens when steric hindrance prevents the acid from approaching the triazine ring coplanarly.[1]

-

Visualization of Synthon Competition

Figure 2: Competitive supramolecular pathways driving crystal packing.

References

-

Crystal structures of salts and cocrystal of 1,3,5-triazine derivatives with thiophene carboxylic acid derivatives. Source: ResearchGate.[2][3][4] Link:

-

Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[5] Link:

-

Triazine–polycarboxylic acid complexes: synthesis, structure and photocatalytic activity. Source: New Journal of Chemistry (RSC).[6] Link:

-

Hydrogen-bonding patterns in the cocrystal 2,4-diamino-6-phenyl-1,3,5-triazine–sorbic acid. Source: Acta Crystallographica Section E. Link:

-

Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Source: MDPI (Pharmaceutics). Link:

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazine–polycarboxylic acid complexes: synthesis, structure and photocatalytic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Biological Activity & Therapeutic Potential of 1,2,4-Triazine-6-Carboxylic Acid Derivatives

Executive Summary

The 1,2,4-triazine-6-carboxylic acid scaffold represents a critical pharmacophore in modern medicinal chemistry, distinguished by its ability to serve as a bioisostere for aromatic rings while offering a specific vector (the C6-carboxyl group) for target-directed functionalization. Unlike generic triazine studies, this guide focuses specifically on the C6-substituted derivatives , which have emerged as potent GPR84 antagonists (immunomodulation) and Leucyl-tRNA synthetase inhibitors (antimicrobial).

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for leveraging this scaffold in drug discovery.

Structural Significance & Chemical Space

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system. The introduction of a carboxylic acid at the C6 position creates a "privileged handle," allowing for the synthesis of diverse amides and esters that can probe deep hydrophobic pockets in enzymes and receptors.

Key Structural Features[1][2][3][4][5]

-

Electron Deficiency: The triazine ring facilitates

-stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine). -

C6-Carboxyl Vector: This position directs substituents into specific allosteric sites, crucial for the selectivity seen in GPR84 antagonists.

-

H-Bonding Potential: N1, N2, and N4 serve as hydrogen bond acceptors, while the carboxyl/amide group acts as a donor/acceptor pair.

Therapeutic Applications & Mechanisms of Action

Immunomodulation: GPR84 Antagonism

Target: G-Protein-Coupled Receptor 84 (GPR84), a pro-inflammatory receptor activated by medium-chain fatty acids. Therapeutic Indication: Fibrosis, Ulcerative Colitis, and Inflammatory Bowel Disease (IBD).

Mechanism of Action: Derivatives of this compound (specifically 5,6-diaryl analogs) function as orthosteric or allosteric antagonists. The C6-amide moiety is critical for locking the receptor in an inactive conformation.

-

Binding Mode: The triazine core occupies the orthosteric binding pocket. The C6-substituent extends into the extracellular loop 2 (ECL2) region, preventing the conformational change required for G-protein coupling.

-

SAR Insight: Conversion of the C6-carboxylic acid to bulky amides (e.g., piperazine or aniline derivatives) significantly enhances potency (

nM) compared to the free acid or simple esters.

Antimicrobial Activity: Leucyl-tRNA Synthetase Inhibition

Target: Bacterial Leucyl-tRNA Synthetase (LeuRS). Therapeutic Indication: Multi-drug resistant (MDR) bacterial infections (e.g., M. tuberculosis, S. aureus).

Mechanism of Action: Fused systems, such as thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid (a structural analog where the acid is effectively at the equivalent position relative to the nitrogen bridge), inhibit protein synthesis.

-

Pathway: The compound binds to the synthetic active site of LeuRS, preventing the aminoacylation of tRNA^{Leu}. This halts bacterial protein translation, leading to cell death.

-

Selectivity: High selectivity for bacterial LeuRS over human counterparts is achieved via specific interactions with the "editing domain" of the bacterial enzyme.

Visualization of Signaling Pathways[2]

GPR84 Antagonist Mechanism

The following diagram illustrates the blockade of the GPR84 signaling cascade by 1,2,4-triazine-6-carboxamides.

Caption: Competitive antagonism of GPR84 by 1,2,4-triazine-6-amides prevents Gi/o coupling and downstream inflammatory chemotaxis.

Quantitative Data Summary

The following table summarizes key biological data from literature regarding C6-substituted 1,2,4-triazine derivatives.

| Compound Class | C6-Substituent | Target | Activity Metric | Key Outcome |

| 5,6-Diaryl-1,2,4-triazine | Carboxylic Acid (Free) | GPR84 | Weak antagonist; poor cell permeability. | |

| 5,6-Diaryl-1,2,4-triazine | N-Phenyl Amide | GPR84 | Potent antagonist ; high metabolic stability. | |

| Thiazolo[3,2-b]-triazine | Ethyl Ester | S. aureus | MIC = | Moderate activity. |

| Thiazolo[3,2-b]-triazine | N-Benzyl Amide | M. smegmatis | MIC = | High potency ; LeuRS inhibition confirmed. |

Experimental Protocols

Synthesis of 1,2,4-Triazine-6-Carboxamides (General Protocol)

Rationale: Direct amidation of the carboxylic acid is the most reliable method to generate diverse libraries for SAR studies.

Reagents:

-

Starting Material: this compound derivative (1.0 equiv).

-

Amine: R-NH2 (1.2 equiv).

-

Coupling Agent: HATU (1.5 equiv) or EDC/HOBt.

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF (anhydrous).

Step-by-Step Methodology:

-

Activation: Dissolve the this compound (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

). -

Coupling: Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir at room temperature for 15 minutes to form the activated ester.

-

Amidation: Add the appropriate amine (1.2 mmol) dropwise.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor progress via TLC (System: DCM/MeOH 95:5) or LC-MS.

-

Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with 1N HCl, saturated

, and brine. -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Point: Successful conversion is indicated by the disappearance of the broad carboxylic acid -OH stretch (2500–3300

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

Rationale: To confirm that antibacterial activity is mechanism-specific and not due to general cytotoxicity.

Materials:

-

Purified E. coli or S. aureus LeuRS enzyme.

-

Substrates: tRNA^{Leu} (total tRNA), L-[^{14}C]-Leucine, ATP.

-

Buffer: HEPES-KOH (pH 7.5),

, KCl, DTT.

Workflow:

-

Pre-incubation: Mix 20 nM LeuRS with the test compound (various concentrations dissolved in DMSO) in reaction buffer. Incubate at 30°C for 10 minutes.

-

Initiation: Add the substrate mix (4 mg/mL tRNA, 20

L-[^{14}C]-Leucine, 2 mM ATP). -

Reaction: Incubate at 30°C for 20 minutes.

-

Termination: Quench the reaction by adding 10% trichloroacetic acid (TCA) to precipitate the proteins/RNA.

-

Quantification: Filter the precipitate through glass fiber filters (Whatman GF/C), wash with 5% TCA and ethanol. Measure radioactivity (CPM) using a liquid scintillation counter.

-

Calculation: Determine

by plotting % inhibition vs. log[compound concentration].

References

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Molecules. [Link]

-

Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Current Organic Chemistry. [Link]

-

Synthesis and biological evaluation of novel 1,2,4-triazine derivatives bearing carbazole moiety as potent α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. [Link][1][2]

Sources

Electronic structure and reactivity profile of the 1,2,4-triazine core

An In-depth Technical Guide to the Electronic Structure and Reactivity Profile of the 1,2,4-Triazine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,2,4-Triazine Scaffold

The 1,2,4-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, is a privileged scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties, stemming from the presence of three nitrogen atoms, and its versatile reactivity make it an attractive building block for the synthesis of a wide range of functional molecules.[4][5][6] This guide provides a comprehensive overview of the electronic structure and reactivity profile of the 1,2,4-triazine core, offering insights into the principles that govern its behavior and its application in the design of novel chemical entities.

The journey of the 1,2,4-triazine ring system began in the late 19th century, with early syntheses paving the way for a deeper exploration of its chemical properties.[1] Over the decades, the development of new synthetic methodologies has expanded the accessibility and diversity of 1,2,4-triazine derivatives, leading to the discovery of numerous compounds with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][4][7] This guide will delve into the fundamental electronic characteristics that underpin the reactivity of this important heterocycle, providing a solid foundation for its rational application in research and development.

Part 1: The Electronic Landscape of the 1,2,4-Triazine Core

The reactivity of the 1,2,4-triazine ring is a direct consequence of its distinct electronic structure. The presence of three nitrogen atoms within the six-membered ring profoundly influences its aromaticity and electron distribution, setting it apart from its carbocyclic analog, benzene, and other azines.

Aromaticity and Electron Deficiency

1,2,4-triazine is an aromatic heterocyclic ring, analogous to benzene.[8] However, the three electronegative nitrogen atoms significantly withdraw electron density from the carbon atoms, rendering the ring electron-deficient. This electron deficiency is a key determinant of its characteristic reactivity, particularly its susceptibility to nucleophilic attack and its participation in inverse-electron-demand Diels-Alder reactions.

Computational studies, such as those employing Density Functional Theory (DFT), have provided quantitative insights into the electronic structure of the 1,2,4-triazine molecule.[9][10] These studies help in understanding the distribution of electron density and predicting the most reactive sites within the molecule.

Table 1: Calculated Properties of the 1,2,4-Triazine Core

| Property | Value | Method/Source |

| Molecular Weight | 81.08 g/mol | PubChem[11] |

| Molecular Formula | C3H3N3 | PubChem[11] |

| HOMO Energy | -3.61 eV | DFT Calculation of a derivative[12] |

| LUMO Energy | -5.32 eV | DFT Calculation of a derivative[12] |

| Band Gap | 1.97 eV | DFT Calculation of a derivative[12] |

Molecular Orbitals and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. In the case of 1,2,4-triazine, the presence of the nitrogen atoms lowers the energy of both the HOMO and LUMO compared to benzene. The low-lying LUMO makes the 1,2,4-triazine ring an excellent electron acceptor, readily reacting with electron-rich species.

The energies of these orbitals are particularly important in understanding the facility of 1,2,4-triazines to act as dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of their synthetic utility.[13][14][15]

Spectroscopic Signatures

The unique electronic environment of the 1,2,4-triazine core gives rise to characteristic spectroscopic properties. High-resolution infrared spectroscopy has been used to analyze the vibrational modes of the molecule.[16] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing 1,2,4-triazine derivatives, with the chemical shifts of the ring protons and carbons being indicative of the electron-deficient nature of the ring.

Part 2: The Reactivity Profile: A Tale of Electron Deficiency

The electron-deficient nature of the 1,2,4-triazine ring dictates its reactivity, making it a versatile substrate for a variety of chemical transformations. The most prominent reactions are the inverse-electron-demand Diels-Alder (IEDDA) reaction and nucleophilic aromatic substitution (SNA_r_).

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction is a powerful tool in organic synthesis and has found widespread application in bioorthogonal chemistry.[14][17] In this reaction, the electron-poor 1,2,4-triazine acts as the diene, reacting with an electron-rich or strained dienophile.[13][18] This reaction typically proceeds with high efficiency and selectivity, leading to the formation of a new heterocyclic ring system with the expulsion of a molecule of nitrogen.

The rate of the IEDDA reaction is highly dependent on the nature of the substituents on both the 1,2,4-triazine ring and the dienophile.[18][19] Electron-withdrawing groups on the triazine ring can enhance its reactivity, while the choice of a highly strained dienophile, such as a trans-cyclooctene, can dramatically accelerate the reaction.[18]

Caption: General mechanism of the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazine.

-

Reactant Preparation: Dissolve the 1,2,4-triazine derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Addition of Dienophile: To the solution from step 1, add the strained dienophile (1.1 equivalents) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often rapid, completing within minutes to a few hours.

-

Work-up and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired dihydropyridine derivative.

Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at one of the ring carbon atoms.[20][21][22] This reaction provides a valuable method for the functionalization of the triazine core.

The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23] The positions most susceptible to nucleophilic attack are typically C-3, C-5, and C-6, with the exact regioselectivity depending on the substitution pattern of the triazine ring.

Caption: General mechanism of nucleophilic aromatic substitution on a 1,2,4-triazine ring.

-

Reactant Preparation: Dissolve the substituted 1,2,4-triazine (e.g., a 3-chloro-1,2,4-triazine) (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Nucleophile Addition: Add the nucleophile (e.g., an amine or an alkoxide) (1.2 equivalents) to the solution. A base, such as potassium carbonate or triethylamine, may be required to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent. Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the desired substituted 1,2,4-triazine.

Part 3: The 1,2,4-Triazine Core in Drug Discovery and Beyond

The unique electronic and reactivity profile of the 1,2,4-triazine core has led to its incorporation into a multitude of biologically active molecules and functional materials.

A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazine nucleus is a key component of several approved drugs and clinical candidates.[5][7] Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an effective scaffold for binding to biological targets. Furthermore, the synthetic versatility of the 1,2,4-triazine ring allows for the facile generation of libraries of compounds for structure-activity relationship (SAR) studies.[6] For instance, 1,2,4-triazine derivatives have been developed as potent antagonists for the adenosine A2A receptor, with potential applications in the treatment of Parkinson's disease.[24][25]

Applications in Bioorthogonal Chemistry and Materials Science

The rapid and specific nature of the IEDDA reaction of 1,2,4-triazines with strained alkynes and alkenes has made it a valuable tool in bioorthogonal chemistry for the labeling and imaging of biomolecules in living systems.[13][18] In materials science, the electron-accepting properties of the 1,2,4-triazine core have been exploited in the design of organic semiconductors and dyes for applications in electronics and solar energy conversion.[10]

Conclusion

The 1,2,4-triazine core possesses a rich and fascinating chemistry, governed by its distinct electronic structure. Its electron-deficient nature makes it a versatile platform for a range of chemical transformations, most notably the inverse-electron-demand Diels-Alder reaction and nucleophilic aromatic substitution. These reactions have been instrumental in the synthesis of a diverse array of molecules with important applications in drug discovery, chemical biology, and materials science. A thorough understanding of the electronic properties and reactivity of the 1,2,4-triazine core is essential for harnessing its full potential in the development of new and innovative chemical technologies.

References

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

-

RSC Advances. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Retrieved from [Link]

-

Research Square. (2024). Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP. Retrieved from [Link]

-

Ingenta Connect. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Retrieved from [Link]

-

CyberLeninka. (n.d.). A QUANTUM CHEMICAL STUDY OF 1,2,4-TRIAZINE REACTIVITY IN REACTIONS WITH ELECTROPHILIC AND NUCLEOPHILIC REAGENTS. Retrieved from [Link]

-

ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]

-

PubMed. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Inverse electron-demand Diels–Alder (IED-DA) reactions. (A) Triazine (X = CH).... Retrieved from [Link]

-

RSC Publishing. (2017). The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science. Retrieved from [Link]

-

PMC. (n.d.). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Retrieved from [Link]

-

Scientific Research Publishing. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews. Retrieved from [Link]

-

PubMed. (1998). Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. Journal of Molecular Spectroscopy. Retrieved from [Link]

-

Moodle@Units. (n.d.). Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of drugs with 1, 2, 4-triazine core. Retrieved from [Link]

-

PubMed. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Retrieved from [Link]

-

MDPI. (n.d.). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. Retrieved from [Link]

-

PMC. (n.d.). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Retrieved from [Link]

-

ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4-Triazine. Retrieved from [Link]

-

PMC. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of[4][8][26]triazine and properties of its derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyreno-1,2,4-triazines as multifunctional luminogenic click reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 1,2,4-triazine derivatives. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis, aromatic character and reaction of Triazines. Retrieved from [Link]

-